Morpholine-4-carboximidamide acetate

Purity specification Quality control (QC) Salt-form comparison

Researchers using hygroscopic halide salts risk uncontrolled variables in pH-sensitive synthesis. Morpholine-4-carboximidamide acetate (CAS 402726-73-2) offers a stable, non-hygroscopic alternative. • ≥98% purity, batch QC-eliminates false SAR from impurities. • Acetate counterion prevents halide nucleophilic side reactions. • Direct moroxydine precursor; 50% apoptosis reduction at 6.3 μg/mL. • Ambient-stable solid simplifies handling and scale-up.

Molecular Formula C7H15N3O3
Molecular Weight 189.21 g/mol
CAS No. 402726-73-2
Cat. No. B1453329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine-4-carboximidamide acetate
CAS402726-73-2
Molecular FormulaC7H15N3O3
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(=O)[O-].C1COCC[N+]1=C(N)N
InChIInChI=1S/C5H11N3O.C2H4O2/c6-5(7)8-1-3-9-4-2-8;1-2(3)4/h1-4H2,(H3,6,7);1H3,(H,3,4)
InChIKeyWZTUWDZSUZKXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine-4-carboximidamide acetate: Baseline Procurement Profile


Morpholine-4-carboximidamide acetate (CAS 402726-73-2) is a morpholine-containing carboximidamide salt supplied as a white to off-white solid with a formula of C₇H₁₅N₃O₃ and a molecular weight of 189.21 g/mol . The compound features a morpholine heterocycle bonded to a carboximidamide (guanidine-like) functional group, with acetate as the counterion. Morpholine-carboximidamide derivatives have demonstrated activity against cancer cell lines (e.g., amidinourea congeners inhibiting MDA-MB-231 proliferation with IC₅₀ values in the sub-micromolar range) and have been explored as intermediates for antiviral agents such as moroxydine [1]. Key physical properties include water solubility and a purity specification of ≥98% .

≥98% purity with multi-technique batch QC (NMR, HPLC, GC) supports SAR fidelity
Acetate salt provides pH-neutral buffering for biological assay compatibility
Versatile carboximidamide intermediate for morpholine-based compound library synthesis

Why Salt Form Prevents Generic Substitution


Morpholine-4-carboximidamide is commercially available in multiple salt forms—free base, hydrochloride, hydrobromide, sulfate, and acetate—as well as in N-amidino extended variants (e.g., moroxydine). Each salt exhibits distinct physicochemical profiles that directly impact experimental reproducibility: melting point (the hydrochloride melts at ~170–180 °C, the acetate shows no sharp melt), aqueous solubility, hygroscopicity, and chromatographic behavior . The acetate salt provides a weakly acidic counterion (pKa ~4.76) that buffers solutions differently than halide salts, potentially altering reaction kinetics in pH-sensitive synthetic steps and affecting cellular assay conditions . Substituting a different salt without re-optimization risks introducing uncontrolled variables in dissolution rate, bioavailability in in vivo models, and ion-specific effects in enzymatic or receptor-binding assays. The quantitative evidence below demonstrates that Morpholine-4-carboximidamide acetate offers measurable differentiation in purity, solubility, and biological-probe suitability relative to its closest salt-form analogs.

Purity and QC gap
Acetate salt consistently achieves ≥98% purity with batch QC; the hydrochloride analog typically at 97% without equivalent documentation may introduce impurity-driven variability in sensitive assays.
pH and hygroscopicity shift
Halide salts (HCl, HBr) are hygroscopic and produce acidic solutions (pH ~3–5); the acetate salt’s pH-neutral buffering may reduce pH-related artifacts in cell-based or enzymatic workflows.
Counterion reactivity
Halide ions can act as nucleophilic competitors in amidination or coupling steps; acetate is less likely to interfere, supporting cleaner synthetic transformations.

Quantitative Differentiation Evidence


Supplier-Certified Purity: Acetate vs. Hydrochloride Salt

Morpholine-4-carboximidamide acetate is consistently specified at ≥98% purity by multiple independent suppliers with batch-level QC documentation including NMR, HPLC, and GC . In contrast, the closest commercially available salt analog, Morpholine-4-carboximidamide hydrochloride (CAS 5638-78-8), is typically offered at 97% purity without equivalent multi-technique batch documentation . This 1-percentage-point purity difference represents a ~30% reduction in total impurity burden when normalized to the lower-purity comparator, directly relevant for applications requiring high-fidelity SAR interpretation.

Purity Comparison
Head-to-head
Acetate ≥98% vs HCl 97%; impurity burden reduced ~33%
Supports higher-fidelity SAR interpretation with reduced impurity artifacts
Supplier QC includes NMR, HPLC, GC; comparator lacks multi-technique documentation
Purity specification Quality control (QC) Salt-form comparison

Aqueous Solubility and pH-Neutral Formulation Advantage

Morpholine-4-carboximidamide acetate is reported as soluble in water and organic solvents, forming a white to off-white solid at room temperature . The hydrochloride salt (CAS 5638-78-8) is also water-soluble but melts with decomposition at ~170–180 °C and is strongly hygroscopic . The acetate counterion (pKa 4.76) provides a weakly buffered aqueous solution near physiological pH, whereas the hydrochloride yields an acidic solution (pH typically 3–5 depending on concentration) that may protonate sensitive biomolecules or alter enzyme kinetics in biochemical assays . No sharp melting point is reported for the acetate salt, distinguishing it from the hydrobromide (mp 155–165 °C) and hydrochloride (mp ~170–180 °C) forms.

Solubility & pH Profile
Reported
Acetate: no defined mp, weakly acidic buffering (pKa 4.76) HCl: mp ~170–180°C, acidic pH 3–5 HBr: mp 155–165°C, hygroscopic
pH-neutral character and lack of sharp melt reduce thermal degradation and assay pH shifts
May support biological assay compatibility with reduced pH adjustment
Aqueous solubility Formulation compatibility Salt-form physicochemical profile

Anticancer Scaffold Potency Against MDA-MB-231

An amidinourea derivative bearing the morpholine-4-carboximidamide scaffold (compound 3d: N-[N-[8-[[N-(morpholine-4-carbonyl)carbamimidoyl]amino]octyl]carbamimidoyl]morpholine-4-carboxamide) demonstrated an IC₅₀ of 0.76 μM against MDA-MB-231 human breast cancer cells, comparable to the reference standard tamoxifen [1]. While this specific congener is structurally more complex than Morpholine-4-carboximidamide acetate, the morpholine-carboximidamide core is the conserved pharmacophoric element essential for the observed antiproliferative activity. The acetate salt serves as a key synthetic intermediate for constructing amidinourea libraries targeting this potency level. In contrast, simple morpholine (without the carboximidamide group) lacks this activity profile entirely, with no reported sub-micromolar anticancer IC₅₀ against MDA-MB-231.

MDA-MB-231 Cell Assay
Class-level
Congener 3d IC₅₀ 0.76 μM, comparable to tamoxifen
Supports cell-proliferation endpoint context for morpholine-carboximidamide scaffold
Direct activity of acetate salt not tested; class-level inference
Anticancer activity MDA-MB-231 Amidinourea scaffold

Antiviral Scaffold Potential via Moroxydine

The morpholine-4-carboximidamide scaffold is the direct chemical precursor to moroxydine (N-(diaminomethylidene)morpholine-4-carboximidamide), a broad-spectrum antiviral drug active against multiple DNA and RNA viruses including influenza, herpes simplex, varicella zoster, measles, and hepatitis C . Moroxydine reduces virus-related BCl-2- and Caspase-mediated apoptosis by 50% at 6.3 μg/mL in grass carp reovirus-infected CIK cells and exhibits an absorption half-life of 2.02 hours following oral administration at 10 mg/kg in gibel carp . Morpholine-4-carboximidamide acetate serves as the synthetic gateway to this clinically validated pharmacophore, whereas the hydrochloride or hydrobromide salts introduce halide counterions that may interfere with downstream amidination chemistry.

Antiviral Assay Context
Class-level
Moroxydine: 50% apoptosis reduction at 6.3 μg/mL (GCRV-CIK), oral t½ 2.02 h
Supports antiviral compound research via morpholine-carboximidamide precursor
Acetate salt is direct synthetic precursor; halide salts may interfere with amidination
Antiviral activity Moroxydine Broad-spectrum antiviral scaffold

Best-Fit Research and Industrial Applications


Amidinourea Library Synthesis for Anticancer Potency

Based on the class-level evidence that morpholine-carboximidamide-containing amidinoureas achieve IC₅₀ values of 0.76 μM against MDA-MB-231 breast cancer cells [1], Morpholine-4-carboximidamide acetate is the optimal starting material for constructing focused amidinourea compound libraries. The ≥98% purity ensures that synthesized products are not contaminated with structurally related impurities that could generate false SAR signals. The acetate counterion is readily displaced under standard carbodiimide-mediated coupling conditions without introducing halide byproducts that could interfere with subsequent biological testing.

Moroxydine Analog Synthesis for Antiviral Discovery

The morpholine-4-carboximidamide scaffold is the direct precursor to moroxydine, a clinically validated broad-spectrum antiviral agent active against DNA and RNA viruses with demonstrated 50% apoptosis reduction at 6.3 μg/mL in infected cell models . Morpholine-4-carboximidamide acetate provides the pure carboximidamide core for systematic SAR expansion around the N-amidino position. The pH-neutral aqueous solubility of the acetate salt facilitates reaction monitoring by LC-MS and enables direct use in biochemical antiviral polymerase assays without pH adjustment.

High-Purity Probe Development for Chemical Biology

For chemical biology applications demanding high-confidence probe molecules, Morpholine-4-carboximidamide acetate's ≥98% purity with multi-technique batch QC (NMR, HPLC, GC) reduces the risk of impurity-driven artifacts in target-engagement studies. The acetate salt's pH-neutral character makes it suitable for conjugation to biotin or fluorophore linkers under mild conditions without risking acid-catalyzed degradation of sensitive tags, a practical advantage over the hydrochloride salt which generates acidic reaction mixtures.

Scalable Intermediate for Process Chemistry

The acetate salt form offers handling advantages for scale-up relative to hygroscopic halide salts. The hydrochloride (mp ~170–180 °C with decomposition) and hydrobromide (mp 155–165 °C) salts are hygroscopic and require controlled-atmosphere storage, whereas the acetate salt is a stable, free-flowing solid at ambient conditions . For multi-step syntheses where the carboximidamide group must be protected or further functionalized, the acetate counterion is less likely to participate in unwanted side reactions compared to halide ions that can act as nucleophilic competitors.

Application
Selection Property
Validation Focus
Cancer cell-model compound library synthesis
High-purity carboximidamide precursor, acetate counterion
Cell-proliferation endpoint review, impurity-controlled SAR
Antiviral compound synthesis research
Acetate salt compatibility with amidination chemistry
Antiviral assay-response context, precursor reproducibility
Chemical biology probe development
Supplier-verified purity with multi-technique QC
Impurity-driven artifact control in target-engagement studies
Multi-step synthesis scale-up
Non-hygroscopic acetate salt stability
Handling and storage reproducibility, reduced side-reaction risk
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